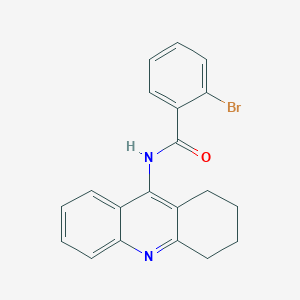![molecular formula C19H17ClN2O2 B11600408 Ethyl 4-[(4-chlorophenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11600408.png)
Ethyl 4-[(4-chlorophenyl)amino]-8-methylquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(4-chlorophenyl)amino]-8-methylquinoline-3-carboxylate is a chemical compound with the following structure:
Structure: C20H16ClNO2
It belongs to the quinoline class of compounds and contains a quinoline ring system substituted with an ethyl ester group, a 4-chloroaniline moiety, and a methyl group. Quinolines are widely studied due to their diverse biological activities and synthetic versatility .
Preparation Methods
Synthetic Routes::
Cyclization Reaction:
- While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in the laboratory using the methods mentioned above.
Chemical Reactions Analysis
Ethyl 4-[(4-chlorophenyl)amino]-8-methylquinoline-3-carboxylate undergoes various reactions:
Oxidation: It can be oxidized to form quinoline-3-carboxylic acid.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The benzylic position can undergo nucleophilic substitution reactions.
Scientific Research Applications
Medicine: Quinoline derivatives exhibit antimalarial, antitumor, and anti-inflammatory properties. Researchers explore their potential as drug candidates.
Chemistry: Ethyl 4-[(4-chlorophenyl)amino]-8-methylquinoline-3-carboxylate serves as a building block for more complex quinoline-based molecules.
Biology: Quinolines may have bioactive effects on cellular processes.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets. It may interact with enzymes, receptors, or other biomolecules, affecting cellular pathways.
Comparison with Similar Compounds
- Ethyl 4-[(4-chlorophenyl)amino]-8-methylquinoline-3-carboxylate shares structural features with other quinoline derivatives, but its unique substitution pattern sets it apart.
Properties
Molecular Formula |
C19H17ClN2O2 |
|---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
ethyl 4-(4-chloroanilino)-8-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C19H17ClN2O2/c1-3-24-19(23)16-11-21-17-12(2)5-4-6-15(17)18(16)22-14-9-7-13(20)8-10-14/h4-11H,3H2,1-2H3,(H,21,22) |
InChI Key |
LOVFRIJHSZOQMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(4-Chlorophenoxy)-1-[4-(3-methoxybenzoyl)piperazin-1-yl]ethanone](/img/structure/B11600344.png)
![(5E)-3-(4-fluorobenzyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]imidazolidine-2,4-dione](/img/structure/B11600347.png)
![N-(5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)pyridine-4-carboxamide](/img/structure/B11600358.png)
![7-(3-imidazol-1-ylpropyl)-6-imino-11-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11600359.png)
![2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-piperidin-1-ylsulfonylbenzoate](/img/structure/B11600362.png)
![2-methoxyethyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11600368.png)
![6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11600374.png)
![N-({4-[(4-methoxy-1,2,5-thiadiazol-3-yl)sulfamoyl]phenyl}carbamothioyl)pyridine-3-carboxamide](/img/structure/B11600382.png)

![ethyl {4-[(Z)-(1-cyclohexyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]-2-methoxyphenoxy}acetate](/img/structure/B11600393.png)
![N-[4-(acetylamino)phenyl]-2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B11600400.png)
